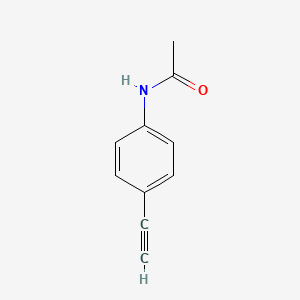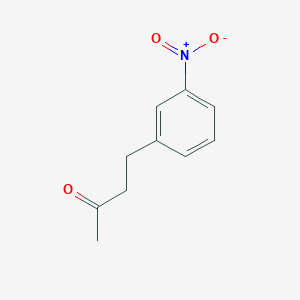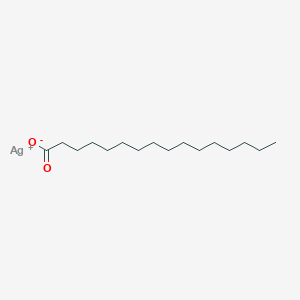
N-(4-ethynylphenyl)acetamide
Übersicht
Beschreibung
“N-(4-ethynylphenyl)acetamide” is a chemical compound with the molecular formula C10H9NO . It has an average mass of 159.185 Da and a monoisotopic mass of 159.068420 Da . It is also known as a PDE10A inhibitor, which makes it a promising candidate for the treatment of various neurological and psychiatric disorders such as schizophrenia and Huntington’s disease .
Synthesis Analysis
The synthesis of “N-(4-ethynylphenyl)acetamide” involves several steps. One of the synthetic routes involves the reaction of 4-Ethynylaniline with Ethanoic anhydride to yield N-(4-ethynylphenyl)acetamide . Other synthetic routes involve the use of different reagents and conditions .Molecular Structure Analysis
The molecular structure of “N-(4-ethynylphenyl)acetamide” consists of 10 carbon atoms, 9 hydrogen atoms, and 1 nitrogen atom . The exact mass of the molecule is 159.06800 .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(4-ethynylphenyl)acetamide” include a molecular weight of 159.18500 and a molecular formula of C10H9NO . Other properties such as density, boiling point, melting point, and flash point are not available .Wissenschaftliche Forschungsanwendungen
Applications in Pesticide Development
N-(4-ethynylphenyl)acetamide derivatives have been investigated for potential applications in the development of pesticides. For instance, research on derivatives such as N-(ω-hydroxyalkyl)-4-chlorophenoxyacetamide and others has been carried out to characterize their structural and diffraction properties, which are crucial in the development of effective pesticide compounds (Olszewska, Tarasiuk, & Pikus, 2009).
Synthesis Improvements
Improvements in the synthesis of related compounds such as N-[3-((3-(Dimethylamino)-1-oxo-2-propenyl)phenyl]-N-ethyl acetamide have been studied, focusing on enhancing yields and streamlining production processes. These developments can contribute to more efficient and cost-effective manufacturing of N-(4-ethynylphenyl)acetamide derivatives (Gong Fenga, 2007).
Biological and Electronic Interactions
Research has been conducted on the electronic and biological interactions of derivatives such as N-[4-(Ethylsulfamoyl)phenyl]acetamide. These studies involve evaluating structural parameters, electron behavior, and biological properties, which are essential in understanding the potential therapeutic applications of these compounds (Bharathy et al., 2021).
Antibacterial Activity
Some N-(4-ethynylphenyl)acetamide derivatives have been synthesized and evaluated for their antibacterial potentials. For example, compounds bearing azinane and 1,3,4-oxadiazole heterocyclic cores were tested for their effectiveness against various bacterial strains, indicating potential applications in antimicrobial therapies (Iqbal et al., 2017).
Anticancer Potential
Research into the synthesis of compounds like N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide has been conducted, focusing on their potential as anticancer drugs. These studies include molecular docking analysis to target specific receptors, indicating the potential use of these derivatives in cancer treatment (Sharma et al., 2018).
Chemoselective Acetylation
N-(2-Hydroxyphenyl)acetamide, a derivative, has been studied for its role as an intermediate in the natural synthesis of antimalarial drugs. Research on its chemoselective monoacetylation using catalysts like Novozym 435 has been carried out, which is significant in the development of antimalarial therapeutics (Magadum & Yadav, 2018).
Anti-Inflammatory and Analgesic Activities
The development of new chemical entities such as 2-(substituted phenoxy) Acetamide Derivatives, with potential anti-inflammatory and analgesic properties, has been explored. These compounds have been assessed for their activities against different cancer cells and in relieving pain and inflammation, indicating their therapeutic potential (Rani et al., 2014).
Eigenschaften
IUPAC Name |
N-(4-ethynylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO/c1-3-9-4-6-10(7-5-9)11-8(2)12/h1,4-7H,2H3,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZEDCCWIEHFCPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C#C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50465004 | |
| Record name | N-(4-ethynylphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50465004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-ethynylphenyl)acetamide | |
CAS RN |
35447-83-7 | |
| Record name | N-(4-ethynylphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50465004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![2-(1H-benzimidazol-2-yl)benzo[f]chromen-3-one](/img/structure/B3051620.png)


![4-Bromo-7-nitrobenzo[c][1,2,5]oxadiazole](/img/structure/B3051625.png)
